4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one
Description
4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one is a piperazinone derivative featuring a sulfonyl group attached to a 2,5-dimethylphenyl substituent. Piperazinones are six-membered heterocyclic compounds containing two nitrogen atoms and a ketone group, which confer unique conformational and electronic properties compared to simpler piperazine analogs. This compound’s structural framework is significant in medicinal chemistry, as piperazine and piperazinone derivatives are widely explored for their pharmacological activities, including antichlamydial, anticancer, and receptor-modulating effects . The 2,5-dimethylphenyl group on the sulfonyl moiety introduces steric bulk and electron-donating effects, which may influence binding affinity and metabolic stability.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O3S/c1-9-3-4-10(2)11(7-9)18(16,17)14-6-5-13-12(15)8-14/h3-4,7H,5-6,8H2,1-2H3,(H,13,15) |
InChI Key |
SHDIGOZFAPMZLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethylphenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can also interact with various biological molecules, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Varied Sulfonyl Substituents
Compound : 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one
- Structural Differences : Replaces the target compound’s piperazin-2-one ring with a piperazine moiety and introduces a pyridinyl sulfonyl group bearing a trifluoromethyl (-CF₃) substituent.
- This analog demonstrated 98.3% HPLC purity and notable antichlamydial activity, suggesting that sulfonyl group modifications significantly influence efficacy .
Compound : 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine
- Structural Differences : Features a dichlorophenyl group on the piperazine nitrogen and a methoxy-dimethylphenyl sulfonyl group.
- Impact : The electron-withdrawing chlorine atoms may increase receptor-binding affinity but reduce solubility compared to the target compound’s electron-donating methyl groups. The methoxy group adds polarity, which could alter pharmacokinetics .
Analogs with Modified Aryl Groups on Piperazine/Piperazinone
Compound : 4-(2,5-Dimethylphenyl)piperazine derivatives (e.g., 4-(2-bromophenyl)piperazine, 4-(2-fluorophenyl)piperazine)
- Structural Differences: These retain the 2,5-dimethylphenyl group but lack the sulfonyl-piperazinone backbone.
- Impact : The absence of the sulfonyl group and ketone reduces conformational rigidity and hydrogen-bonding capacity. Such derivatives were synthesized with yields ranging from 31% to 95%, indicating that steric and electronic effects of aryl substituents affect reaction efficiency .
Compound : 4-(Methylsulfonyl)piperazin-1-ium chloride
- Structural Differences: Substitutes the aryl sulfonyl group with a methylsulfonyl group and lacks the piperazinone ketone.
- Impact : The smaller methyl group reduces steric hindrance, while the protonated piperazine nitrogen facilitates ionic interactions. Crystallographic studies revealed a chair conformation stabilized by hydrogen bonding, suggesting that bulkier aryl sulfonyl groups (as in the target compound) may disrupt crystal packing .
Piperazine vs. Piperazinone Core
In contrast, piperazine derivatives (e.g., 1-(2,5-dimethylphenyl)piperazine) exhibit greater flexibility, which may broaden receptor interactions but reduce specificity.
Comparative Data Table
Research Findings and Implications
- Sulfonyl Group Diversity : Trifluoromethylpyridinyl sulfonyl groups enhance antichlamydial activity, while methoxy-dimethylphenyl variants may improve solubility. The target compound’s simpler sulfonyl group could balance potency and synthetic accessibility .
- Aryl Substituent Effects : Electron-donating methyl groups (2,5-dimethylphenyl) likely improve metabolic stability compared to electron-withdrawing halogens (e.g., dichlorophenyl) .
- Piperazinone Advantage: The ketone in the piperazin-2-one core may confer selectivity in biological targets due to restricted conformation and enhanced hydrogen bonding .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the sulfonyl group onto the piperazine ring in 4-((2,5-dimethylphenyl)sulfonyl)piperazin-2-one?
- Methodological Answer : The sulfonyl group is typically introduced via nucleophilic substitution or condensation reactions. For example, reacting a piperazine derivative with a sulfonyl chloride (e.g., 2,5-dimethylphenylsulfonyl chloride) under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Reaction progress is monitored by TLC, and purification involves column chromatography. Structural confirmation is achieved via H NMR, C NMR, and HRMS .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons from the 2,5-dimethylphenyl group at δ 6.8–7.2 ppm, piperazine protons at δ 3.0–3.5 ppm). C NMR confirms carbonyl (C=O) and sulfonyl (SO) carbons .
- Mass Spectrometry : HRMS provides exact mass verification (e.g., [M+H] ion matching theoretical mass within 2 ppm error) .
Q. How is purity assessed during the synthesis of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity >95% is typically required for biological testing. Method validation includes retention time consistency and peak symmetry analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound when steric hindrance from the 2,5-dimethylphenyl group impedes sulfonylation?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility.
- Temperature Control : Gradual heating (40–60°C) improves reaction kinetics without decomposition.
- Catalysis : Add catalytic DMAP to accelerate sulfonylation via intermediate stabilization .
Q. What strategies resolve discrepancies in H NMR data between synthesized batches of this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Assess rotational barriers of the sulfonyl-piperazine bond if signal splitting occurs due to restricted rotation.
- Crystallography : Single-crystal X-ray diffraction definitively assigns molecular geometry and identifies conformational isomers. For example, triclinic crystal systems (space group P1) have been used for related sulfonamide piperazines .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for receptor-targeted applications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., CF) to modulate receptor binding affinity.
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like 5-HT receptors. Biological validation involves in vitro radioligand binding assays (e.g., competitive displacement of [H]-8-OH-DPAT) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- LC-MS/MS : Detects impurities at ppm levels using multiple reaction monitoring (MRM). Calibration curves are constructed with spiked standards.
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Stability-indicating methods are validated per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
